N-(3-ethoxyphenyl)benzenesulfonamide
Description
N-(3-ethoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-ethoxyphenyl substituent attached to the sulfonamide nitrogen. The ethoxy group at the meta position may influence electronic and steric properties, affecting ligand-receptor interactions and pharmacokinetics compared to other substituents .
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-13-8-6-7-12(11-13)15-19(16,17)14-9-4-3-5-10-14/h3-11,15H,2H2,1H3 |
InChI Key |
FSBIJONOMHSUPY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Anticancer Activity of Selected Benzenesulfonamides
Enzyme Inhibition and Reactivation
- Acetylcholinesterase Reactivation : N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamides showed the highest activity in reactivating acetylcholinesterase inhibited by paraoxon when combined with pralidoxime . The 3-ethoxyphenyl analog may exhibit lower reactivity due to the electron-donating ethoxy group, reducing electrophilic interactions with the enzyme.
Molecular Docking and Binding Affinity
- PPARγ Binding : Compounds 6 and 7 () with pyridyl sulfonamide units showed Gold scores of 78.09 and 87.26 , respectively, and hydrogen bonding scores of 6.11 and 7.42 , indicating strong ligand-protein interactions. The 3-ethoxyphenyl group’s bulkiness may reduce binding affinity compared to smaller heterocyclic substituents .
Pharmacological and Structural Insights
- Toxicity: Sulfonamides with bulky aryl groups (e.g., 3,4-dimethoxyphenyl) show low cytotoxicity in non-cancerous cells, suggesting the 3-ethoxyphenyl analog may share this profile .
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